molecular formula C11H14N2OS B7476244 (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide

(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide

Cat. No. B7476244
M. Wt: 222.31 g/mol
InChI Key: XSIQMBNEISIBQD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide, also known as BTZ, is a small molecule that has been extensively studied in the field of medicinal chemistry. It is a thiazolidine derivative that has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded proteins and ultimately, cell death.
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has also been shown to inhibit the NF-kappaB pathway, which is involved in the regulation of inflammatory cytokines. By inhibiting this pathway, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide reduces inflammation in animal models.
Biochemical and Physiological Effects
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
In addition, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This reduces tissue damage and improves the overall health of the animal.

Advantages and Limitations for Lab Experiments

One advantage of using (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide in lab experiments is its low toxicity. It has been shown to be well-tolerated in animal models, making it a safe option for research purposes. Another advantage is its versatility, as it has been shown to exhibit a range of biological activities.
However, one limitation of using (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide in lab experiments is its solubility. It is poorly soluble in water, which can make it difficult to administer in animal models. Another limitation is its stability, as it can degrade over time, leading to inconsistent results.

Future Directions

There are several future directions for the research of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide. One direction is the development of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide analogs with improved solubility and stability. Another direction is the investigation of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Furthermore, the combination of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide with other drugs, such as chemotherapy drugs, may lead to improved efficacy and reduced side effects. Finally, the development of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide as a therapeutic agent for the treatment of HIV may have significant clinical implications.

Synthesis Methods

The synthesis of (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide can be achieved through a variety of methods, including the reaction of benzylamine with thiosemicarbazide, followed by cyclization with formaldehyde. Other methods involve the reaction of benzyl isothiocyanate with thiosemicarbazide or the reaction of benzyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The most common method for synthesizing (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide involves the reaction of benzylamine with thiosemicarbazide in the presence of formaldehyde.

Scientific Research Applications

(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.
(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide also exhibits anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models.
Furthermore, (4S)-N-benzyl-1,3-thiazolidine-4-carboxamide has antiviral properties, specifically against human immunodeficiency virus (HIV). It has been shown to inhibit HIV replication by binding to the viral integrase enzyme, which is essential for viral replication.

properties

IUPAC Name

(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c14-11(10-7-15-8-13-10)12-6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,12,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIQMBNEISIBQD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCS1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-N-benzyl-1,3-thiazolidine-4-carboxamide

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